molecular formula C11H21NO4 B2810726 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 208397-31-3

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Cat. No. B2810726
M. Wt: 231.292
InChI Key: DLJMPLJWQLHATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a chemical compound with a molecular mass of 231.147058152 daltons . It is a stereoisomer of N-Boc-D-tert-leucine .


Molecular Structure Analysis

The chemical formula of this compound is C₁₁H₂₁NO₄ . The canonical SMILES representation is CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C , and the isomeric SMILES is CC(C)(C)C@@HO)NC(=O)OC(C)(C)C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has been synthesized through various methods. For instance, the Grignard reagent from 2-chloro-2-methylpropane has been used in its synthesis, indicating a complex process involving carbonation and treatment with methyllithium (Sieving, 1987).

  • Thermochemical Properties : Research has focused on understanding the thermochemical properties of similar compounds, such as 2,2-dimethylpropanoic acid. This includes the measurement of standard molar enthalpies of vaporization and sublimation, which are essential for understanding the behavior of these compounds in different states (Verevkin, 2000).

Application in Pharmaceutical Research

  • Chiral Separation : The compound has been used in the chiral separation of racemic mixtures, an important process in pharmaceutical research. For example, it has been involved in chiral supercritical fluid chromatography (SFC) for the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids (Wu et al., 2016).

  • Synthesis of Medicinal Compounds : The compound has been a key precursor in the synthesis of various medicinal molecules. For instance, it has been used in the synthesis of new molecules with potential anticonvulsant and antinociceptive activity, representing a significant step in drug development (Kamiński et al., 2016).

properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(11(5,6)8(13)14)12-9(15)16-10(2,3)4/h7H,1-6H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJMPLJWQLHATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

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